molecular formula C34H23N3 B13780784 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole

Cat. No.: B13780784
M. Wt: 473.6 g/mol
InChI Key: DKIOMAZJFOJYTN-UHFFFAOYSA-N
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Description

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a carbazole core linked to a diphenylpyrimidine moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora kinase A, a protein involved in cell division, by binding to its active site and preventing its phosphorylation activity. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is unique due to its combined structural features of both carbazole and diphenylpyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C34H23N3

Molecular Weight

473.6 g/mol

IUPAC Name

9-[4-(4,6-diphenylpyrimidin-2-yl)phenyl]carbazole

InChI

InChI=1S/C34H23N3/c1-3-11-24(12-4-1)30-23-31(25-13-5-2-6-14-25)36-34(35-30)26-19-21-27(22-20-26)37-32-17-9-7-15-28(32)29-16-8-10-18-33(29)37/h1-23H

InChI Key

DKIOMAZJFOJYTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7

Origin of Product

United States

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